molecular formula C17H25NO4Si2 B13797735 Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate CAS No. 55517-50-5

Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate

Katalognummer: B13797735
CAS-Nummer: 55517-50-5
Molekulargewicht: 363.6 g/mol
InChI-Schlüssel: OKIHGXUNNDWVSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of methoxy, trimethylsiloxy, and carboxylic acid ester functional groups attached to a quinoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy and trimethylsiloxy groups. The final step involves esterification to form the trimethylsilyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, often in acidic or basic conditions.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically in anhydrous solvents.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds. Substitution reactions can result in a wide variety of derivatives with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the methoxy and quinoline core but lacks the trimethylsiloxy and carboxylic acid ester groups.

    4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester: This compound has a similar trimethylsiloxy group but is based on a benzoic acid core rather than a quinoline core.

Uniqueness

8-Methoxy-4-(trimethylsiloxy)-2-quinolinecarboxylic acid trimethylsilyl ester is unique due to its combination of functional groups and the quinoline core

Eigenschaften

CAS-Nummer

55517-50-5

Molekularformel

C17H25NO4Si2

Molekulargewicht

363.6 g/mol

IUPAC-Name

trimethylsilyl 8-methoxy-4-trimethylsilyloxyquinoline-2-carboxylate

InChI

InChI=1S/C17H25NO4Si2/c1-20-14-10-8-9-12-15(21-23(2,3)4)11-13(18-16(12)14)17(19)22-24(5,6)7/h8-11H,1-7H3

InChI-Schlüssel

OKIHGXUNNDWVSQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1N=C(C=C2O[Si](C)(C)C)C(=O)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.